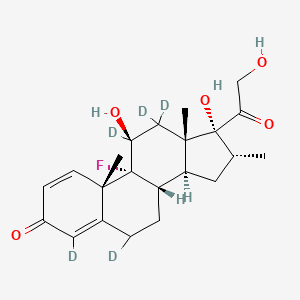
Dexamethasone-d5-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dexamethasone-d5-1, also known as Hexadecadrol-d5-1, is a deuterium-labeled derivative of dexamethasone. Dexamethasone is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressant properties. The deuterium labeling in this compound is used to study the pharmacokinetics and metabolic pathways of dexamethasone in various biological systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dexamethasone-d5-1 involves the incorporation of deuterium atoms into the dexamethasone molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis of dexamethasone can result in the incorporation of deuterium atoms at specific positions in the molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. The synthesized compound is then subjected to rigorous quality control measures to confirm the incorporation of deuterium and the absence of impurities .
Análisis De Reacciones Químicas
Types of Reactions
Dexamethasone-d5-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can replace specific functional groups in the molecule with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or ketone derivatives, while reduction can produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
Dexamethasone-d5-1 is widely used in scientific research due to its deuterium labeling, which allows for precise tracking and analysis in various studies. Some key applications include:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of dexamethasone in biological systems.
Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites of dexamethasone.
Drug Development: Evaluating the pharmacokinetic and pharmacodynamic properties of new drug formulations.
Biomedical Research: Understanding the effects of dexamethasone on various biological processes, including inflammation, immune response, and cell signaling
Mecanismo De Acción
Dexamethasone-d5-1 exerts its effects by binding to the glucocorticoid receptor. The drug-receptor complex then translocates to the nucleus, where it acts as a transcription factor to regulate the expression of target genes. This results in the suppression of inflammatory mediators, inhibition of neutrophil migration, and reversal of increased capillary permeability. The compound also suppresses the normal immune response, making it effective in treating various inflammatory and autoimmune conditions .
Comparación Con Compuestos Similares
Similar Compounds
Prednisolone: Another synthetic glucocorticoid with similar anti-inflammatory and immunosuppressant properties.
Hydrocortisone: A naturally occurring glucocorticoid with a similar mechanism of action but lower potency.
Triamcinolone: A synthetic glucocorticoid used for its anti-inflammatory effects.
Uniqueness of Dexamethasone-d5-1
This compound is unique due to its deuterium labeling, which provides several advantages:
Enhanced Stability: Deuterium atoms form stronger bonds with carbon compared to hydrogen, resulting in increased stability of the compound.
Improved Pharmacokinetics: Deuterium labeling can alter the metabolic profile of the compound, potentially leading to improved pharmacokinetic properties.
Precise Tracking: The deuterium label allows for precise tracking and quantification in pharmacokinetic and metabolic studies
Propiedades
Fórmula molecular |
C22H29FO5 |
|---|---|
Peso molecular |
397.5 g/mol |
Nombre IUPAC |
(8S,9R,10S,11S,13S,14S,16R,17R)-4,6,11,12,12-pentadeuterio-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,14,15,16-hexahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H29FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1/i4D,9D,10D2,17D/t4?,12-,15+,16+,17+,19+,20+,21+,22+ |
Clave InChI |
UREBDLICKHMUKA-IGUGKSEASA-N |
SMILES isomérico |
[2H]C1C[C@H]2[C@@H]3C[C@H]([C@@]([C@]3(C([C@]([C@@]2([C@@]4(C1=C(C(=O)C=C4)[2H])C)F)([2H])O)([2H])[2H])C)(C(=O)CO)O)C |
SMILES canónico |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


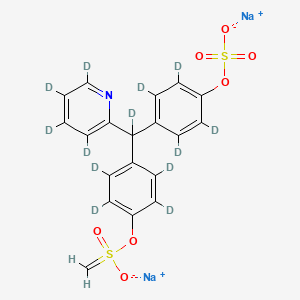
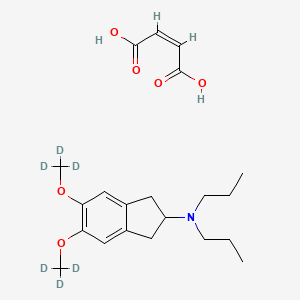
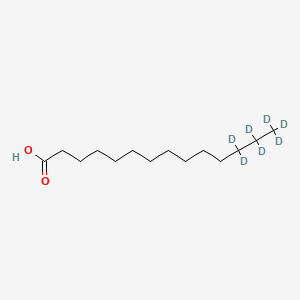
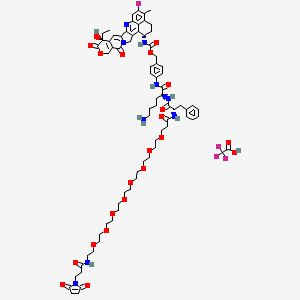
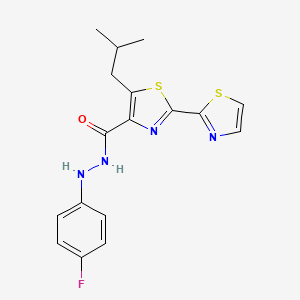
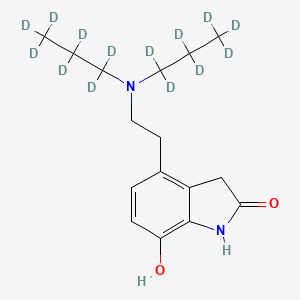

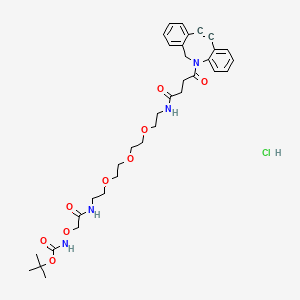
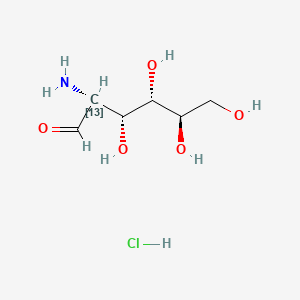
![(2S)-2-[[(1S,3S,4aR,8aS)-1-[[butyl(methyl)amino]methyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isochromen-3-yl]methylamino]-3-(1H-imidazol-5-yl)propanal](/img/structure/B12409307.png)

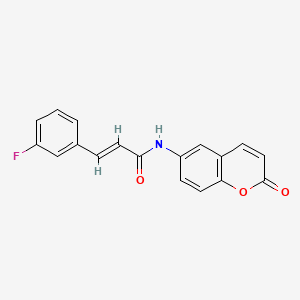

![(5Z)-3-butan-2-yl-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12409328.png)
